5Z,8Z,11Z,14Z-Eicosatetraenoic acid, oxiranylmethyl ester
Overview
Description
5Z,8Z,11Z,14Z-Eicosatetraenoic acid, also known as Arachidonic acid, is an essential fatty acid and a precursor for all prostaglandins, thromboxanes, and leukotrienes . It is an ω-6 PUFA . Virtually all cellular arachidonic acid is esterified in membrane phospholipids where its presence is tightly regulated through multiple interconnected pathways .
Molecular Structure Analysis
The molecular formula of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is C20H32O2 . The InChI code is InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15- .Physical And Chemical Properties Analysis
The molecular weight of 5Z,8Z,11Z,14Z-Eicosatetraenoic acid is 304.5 . It is soluble in ethanol . The exact physical and chemical properties of the oxiranylmethyl ester derivative are not provided in the search results.Scientific Research Applications
Neutrophil Activation and Migration
5-Oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) activates human neutrophils by a mechanism independent of the receptor for leukotriene B4 (LTB4). It is converted by neutrophils into less potent metabolites, affecting cytosolic calcium levels and neutrophil migration. This suggests its significance in neutrophil-mediated immune responses (Powell et al., 1996).
Eosinophil Chemoattractant and OXE Receptor Antagonism
5-Oxo-ETE is identified as a potent lipid chemoattractant for human eosinophils, with its actions mediated by the selective OXE receptor. This receptor is a target in eosinophilic diseases like allergic rhinitis and asthma. The discovery of potent OXE receptor antagonists offers potential therapeutic applications in these conditions (Patel et al., 2014).
Metabolic Synthesis and Modification
The synthesis of related eicosatetraenoic acids, including their stereochemistry, has been explored in scientific research. This includes methods for preparing compounds like 11,12-leukotriene A4 and 11S,12S-oxido-5Z,7E,9E,14Z-eicosatetraenoic acid, which play roles in the 12-lipoxygenase pathway (Kitamura et al., 1987).
Potential Role in Asthma Therapy
The OXE receptor, activated by 5-oxo-ETE, is suggested as a new therapeutic approach for asthma. This eicosanoid stimulates eosinophil migration, which is a key factor in asthma pathogenesis. Antagonists against the OXE receptor are being evaluated for their potential in asthma treatment (Jones, 2005).
Mechanism of Action
Target of Action
Similar compounds like arachidonic acid metabolites are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, 20-Hydroxy- (5Z,8Z,11Z,14Z)-eicosatetraenoic acid (20-HETE), an arachidonic acid metabolite, is known to activate the Ras/MAP (microtubule-associated protein) pathway .
Biochemical Pathways
For example, 20-HETE is involved in the regulation of sodium, potassium, and chloride transport in the renal tubules .
Pharmacokinetics
The molecular weight of the compound is 3184935 , which may influence its bioavailability and distribution in the body.
Result of Action
Similar compounds like 20-hete have been shown to have significant effects on renal function .
properties
IUPAC Name |
oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYNJBAUKQMZDF-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate a promising candidate for inhibiting 2-arachidonoylglycerol (2-AG) hydrolysis?
A1: This compound was designed based on the structure of 2-AG and features both a hydrophobic moiety and a heterocyclic subunit mimicking the glycerol fragment of 2-AG. [] This structural similarity likely contributes to its ability to inhibit monoacylglycerol lipase, the enzyme responsible for 2-AG hydrolysis. In the study, Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate completely inhibited the cytosolic hydrolysis of 2-oleoylglycerol (a 2-AG analogue) with an IC50 of 4.5 μM. [] This suggests its potential as a tool for investigating the role of 2-AG in various physiological processes and exploring its potential as a therapeutic target.
Q2: How does the structure of Oxiran-2-ylmethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate relate to its activity compared to other compounds in the study?
A2: The study involved testing a series of 32 heterocyclic analogues, allowing for a structure-activity relationship (SAR) analysis. [] While the specific details of the SAR analysis were not provided in the abstract, it mentions that this series represents the first systematic study on inhibiting 2-AG hydrolysis. [] This suggests that variations within the heterocyclic subunit of these analogues likely play a role in their inhibitory potency and selectivity towards monoacylglycerol lipase. Further research exploring the SAR of this compound series could provide valuable insights for designing more potent and selective inhibitors of 2-AG hydrolysis.
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